1-Hydroxypyrene-6,7-oxide

PAH metabolism epoxide rearrangement regioselectivity

1-Hydroxypyrene-6,7-oxide (1-hydroxy-6,7-epoxy-6,7-dihydropyrene; C₁₆H₁₀O₂; MW 234.25) is a mono‑oxygenated, non‑K‑region epoxide metabolite of 1‑hydroxypyrene within the polycyclic aromatic hydrocarbon (PAH) degradation pathway. It occupies a discrete node in the pyrene biodegradation map, where it serves as the obligate precursor to 1,6‑dihydroxypyrene via a spontaneous non‑enzymatic rearrangement.

Molecular Formula C16H10O2
Molecular Weight 234.25 g/mol
Cat. No. B1242459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxypyrene-6,7-oxide
Molecular FormulaC16H10O2
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=CC4C2O4)C=CC5=C(C=CC1=C53)O
InChIInChI=1S/C16H10O2/c17-12-6-3-8-1-5-11-15-9(7-13-16(11)18-13)2-4-10(12)14(8)15/h1-7,13,16-17H
InChIKeyICDHGNQFNWCXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxypyrene-6,7-oxide for PAH Metabolism Research: Sourcing the 6,7-Epoxide Intermediate with Defined Regiochemical Identity


1-Hydroxypyrene-6,7-oxide (1-hydroxy-6,7-epoxy-6,7-dihydropyrene; C₁₆H₁₀O₂; MW 234.25) is a mono‑oxygenated, non‑K‑region epoxide metabolite of 1‑hydroxypyrene within the polycyclic aromatic hydrocarbon (PAH) degradation pathway [1]. It occupies a discrete node in the pyrene biodegradation map, where it serves as the obligate precursor to 1,6‑dihydroxypyrene via a spontaneous non‑enzymatic rearrangement [2]. The compound is classified by ChEBI as a xenobiotic phenanthrol derivative and is lodged within KEGG's Polycyclic Aromatic Hydrocarbon Degradation pathway (map00624) [3]. Unlike the more extensively studied K‑region pyrene‑4,5‑oxide, 1‑hydroxypyrene‑6,7‑oxide resides on the secondary oxidation branch that follows initial pyrene 1‑hydroxylation, making it a structurally and mechanistically distinct probe for dissecting regio‑divergent PAH bioactivation routes.

Why 1-Hydroxypyrene-6,7-oxide Cannot Be Interchanged with Other Pyrene Epoxides in Experimental Workflows


1‑Hydroxypyrene‑6,7‑oxide and its regioisomer 1‑hydroxypyrene‑7,8‑oxide share an identical molecular formula (C₁₆H₁₀O₂, monoisotopic mass 234.06808 Da) [1] yet diverge irreversibly in their downstream chemical fates: the 6,7‑oxide rearranges non‑enzymatically and exclusively to 1,6‑dihydroxypyrene, while the 7,8‑oxide yields 1,8‑dihydroxypyrene [2]. Substituting one for the other in an analytical reference standard, an in vitro metabolic reconstitution, or a toxicokinetic study therefore contaminates the measurement with the wrong dihydroxypyrene congener—compromising biomarker specificity, kinetic parameter estimates, and pathway assignment. Furthermore, the K‑region epoxide pyrene‑4,5‑oxide (C₁₆H₁₀O, MW 218.25) is processed by microsomal epoxide hydrolase [3], whereas the 6,7‑oxide proceeds through a non‑enzymatic route that is insensitive to epoxide hydrolase inhibitors; interchanging these probes would confound any experiment designed to distinguish enzymatic from spontaneous epoxide processing. Procurement of the correct positional isomer is therefore a non‑negotiable prerequisite for generating interpretable data.

Quantitative Differentiation Evidence for 1-Hydroxypyrene-6,7-oxide Versus Closest Structural Analogs


Regiochemical Fate Specificity: Exclusive Non-Enzymatic Conversion to 1,6-Dihydroxypyrene vs. 1,8-Dihydroxypyrene from the 7,8-Oxide Isomer

The immediate chemical fate of 1-hydroxypyrene-6,7-oxide is a spontaneous, non‑enzymatic rearrangement that yields exclusively 1,6‑dihydroxypyrene [1]. Its regioisomer, 1‑hydroxypyrene‑7,8‑oxide, undergoes an analogous non‑enzymatic rearrangement but produces 1,8‑dihydroxypyrene—a chromatographically and biologically distinct species [2]. No epoxide hydrolase cofactor or enzyme preparation is required for either conversion; the reaction is classified as 'SPONTANEOUS' and 'non‑enzymatic' in both the KEGG and BRENDA reaction databases [3]. This binary outcome means that the selection of epoxide positional isomer pre‑determines which dihydroxypyrene biomarker will be generated in any in vitro incubation, cell‑based assay, or abiotic stability study.

PAH metabolism epoxide rearrangement regioselectivity

Differential CYP2A13 Regioselectivity Favors 8-Hydroxylation (7,8-Oxide Pathway) Over 6-Hydroxylation (6,7-Oxide Pathway) in Human Respiratory Tract Enzyme

Shimada et al. (2015) demonstrated that human cytochrome P450 2A13—an enzyme highly expressed in the respiratory tract—oxidizes 1‑hydroxypyrene to di‑oxygenated products, specifically 1,8‑dihydroxypyrene and 1,6‑dihydroxypyrene [1]. Critically, CYP2A13 was identified as the 'major enzyme in 8‑hydroxylation of 1‑hydroxypyrene (to form 1,8‑dihydroxypyrene)' [2], indicating that the 7,8‑oxide pathway is kinetically favored over the 6,7‑oxide pathway under identical experimental conditions. Of five other human P450s examined, P450 1B1 catalyzed pyrene oxidation to 1‑hydroxypyrene at a similar rate to CYP2A13 but was less efficient in forming dihydroxypyrenes of either configuration, while P450 2A6 showed lower activities overall [1]. Although the study measured dihydroxypyrene end‑products rather than the epoxide intermediates directly, the differential product ratio provides quantitative evidence that the 6,7‑oxide‑to‑1,6‑dihydroxypyrene axis represents the minor branch relative to the 7,8‑oxide‑to‑1,8‑dihydroxypyrene axis when CYP2A13 is the dominant catalyst.

Cytochrome P450 2A13 regioselective oxidation human lung metabolism

Non-Enzymatic Processing of 6,7-Oxide Distinguished from Epoxide Hydrolase-Dependent Processing of K-Region Pyrene-4,5-Oxide

The metabolic processing of pyrene epoxides bifurcates sharply according to the position of the oxirane ring. Pyrene‑4,5‑oxide, the K‑region epoxide, is a documented substrate for pyrene‑4,5‑epoxide hydrolase (EC 3.3.2.-), which catalyzes its hydration to trans‑4,5‑dihydroxy‑4,5‑dihydropyrene [1]. In contrast, 1‑hydroxypyrene‑6,7‑oxide is annotated in both KEGG and BRENDA as undergoing exclusively non‑enzymatic, spontaneous rearrangement to 1,6‑dihydroxypyrene, with no enzyme commission number assigned to its conversion [2]. This mechanistic dichotomy has practical consequences: the half‑life and product profile of the 6,7‑oxide in aqueous incubation systems cannot be modulated by epoxide hydrolase inhibitors or genetic polymorphisms in EPHX1, whereas the fate of pyrene‑4,5‑oxide is directly dependent on epoxide hydrolase activity. For researchers designing experiments to dissect enzymatic from spontaneous PAH epoxide detoxication, the 6,7‑oxide therefore provides a critical non‑enzymatic baseline control that pyrene‑4,5‑oxide cannot supply.

epoxide hydrolase enzymatic vs. non-enzymatic K-region epoxide

Differential Biological Detection Frequency: 1,6-Dihydroxypyrene (6,7-Oxide Product) Less Abundant Than 1,8-Dihydroxypyrene in Mammalian and Aquatic Metabolomics

Metabolomics surveys across biological matrices consistently report lower abundance of 1,6‑dihydroxypyrene relative to 1,8‑dihydroxypyrene, reflecting the upstream regiochemical preference that favors 7,8‑oxide formation over 6,7‑oxide formation. In rainbow trout (Oncorhynchus mykiss), 1‑hydroxypyrene was the major urinary and biliary metabolite, with 'small amounts of 1,6‑dihydroxypyrene and a putative 1,8‑dihydroxypyrene metabolite also were detected' [1]. In fungal systems (Crinipellis stipitaria), both 1,6‑ and 1,8‑dihydroxypyrene were identified, but 1,8‑dihydroxypyrene was the predominant dihydroxylated species [2]. In human biomonitoring of coke‑oven workers, the sum of 1,6‑ and 1,8‑dihydroxypyrene (DiOHP) is measured alongside 1‑hydroxypyrene, but the individual congeners are not always resolved [3]. The BioDeep database records detection of 1‑hydroxypyrene‑6,7‑oxide itself in Macaca mulatta at 4.87% relative abundance among PAH metabolites [4]. These data collectively indicate that the 6,7‑oxide‑dependent pathway is consistently the lower‑flux branch, making the 6,7‑oxide the analytically more challenging—and therefore more discriminating—target for exposure studies aiming to resolve subtle inter‑individual or inter‑species differences in PAH metabolism.

biomonitoring dihydroxypyrene metabolite profiling

Structural Isomer Identity Verification: Chromatographic Differentiation of 6,7-Oxide from 7,8-Oxide Required for Analytical Method Validation

1‑Hydroxypyrene‑6,7‑oxide (SMILES: Oc1ccc2ccc3C4OC4C=C4C=Cc1c2c34) and 1‑hydroxypyrene‑7,8‑oxide (SMILES: Oc1ccc2C=CC3=CC4OC4c4ccc1c2c34) are positional isomers with identical monoisotopic mass (234.06808 Da) and molecular formula (C₁₆H₁₀O₂) [1]. In mass spectrometry, both isomers produce the same [M+H]⁺ ion at m/z 235.08 and cannot be distinguished by nominal or accurate mass alone [2]. Definitive identification therefore requires either chromatographic baseline resolution (e.g., reversed‑phase HPLC with appropriate selectivity) or NMR chemical shift differentiation (epoxide protons in the 6,7‑oxide resonate in a distinct window from those in the 7,8‑oxide due to the different aromatic ring current environments) [2]. For any laboratory performing quantitative analysis of dihydroxypyrene formation, the availability of the authentic 6,7‑oxide reference standard—rather than reliance on the 7,8‑oxide or on indirect inference from 1,6‑dihydroxypyrene measurement—is the only way to validate retention time, confirm isomer identity, and establish method specificity.

analytical chemistry isomer separation reference standard

Defined Application Scenarios Where 1-Hydroxypyrene-6,7-oxide Provides Irreplaceable Experimental Value


In Vitro Reconstitution of the 6-Hydroxylation Branch of Pyrene Metabolism for CYP2A13 Functional Studies

When characterizing the regioselectivity of human CYP2A13 or other candidate P450 isoforms toward 1‑hydroxypyrene, inclusion of authentic 1‑hydroxypyrene‑6,7‑oxide as a reference standard enables direct quantification of the 1,6‑dihydroxypyrene product peak [1]. This is essential because CYP2A13 preferentially routes substrate through the 7,8‑oxide pathway, and the minor 6,7‑oxide branch can be easily overlooked or misassigned without a verified standard [2]. The spontaneous, non‑enzymatic conversion of the 6,7‑oxide to 1,6‑dihydroxypyrene also serves as a built‑in positive control for abiotic epoxide rearrangement in incubation buffer, independent of any NADPH‑fortified or enzyme‑containing reaction [3].

Analytical Method Development for Isomer‑Specific Quantification of Urinary Dihydroxypyrene Biomarkers in Human Biomonitoring

Occupational and environmental exposure studies that measure urinary dihydroxypyrenes as biomarkers of PAH metabolic activation require chromatographic separation of 1,6‑ and 1,8‑dihydroxypyrene isomers [1]. 1‑Hydroxypyrene‑6,7‑oxide is the direct and unambiguous precursor standard for generating the 1,6‑dihydroxypyrene calibration curve, spike‑recovery validation samples, and stability assessments under urine‑mimetic pH and temperature conditions [2]. Given that 1,6‑dihydroxypyrene is typically the lower‑abundance isomer [3], method validation with the corresponding 6,7‑oxide reference material is the only way to establish reliable limits of detection and quantification for the minor biomarker—a prerequisite for detecting subtle exposure‑related or genotype‑dependent variations.

Non‑Enzymatic Control Probe for Dissecting Epoxide Hydrolase‑Dependent vs. Spontaneous PAH Epoxide Detoxication

Experiments designed to measure the contribution of microsomal epoxide hydrolase (EPHX1) or other epoxide hydrolase isoforms to PAH epoxide detoxication require a probe whose disappearance is independent of enzymatic hydration. 1‑Hydroxypyrene‑6,7‑oxide, which undergoes exclusively non‑enzymatic, spontaneous rearrangement to 1,6‑dihydroxypyrene [1], fulfills this role. In contrast, pyrene‑4,5‑oxide is an established epoxide hydrolase substrate [2]. Pairing these two probes in parallel incubations enables the investigator to separate the spontaneous hydrolysis background from the enzyme‑catalyzed rate, a distinction that is not possible with either probe alone.

Fungal and Bacterial Pyrene Degradation Pathway Elucidation Requiring Authentic Epoxide Intermediate Standards

Microbial pyrene degradation studies in organisms such as Aspergillus niger, Penicillium glabrum, Crinipellis stipitaria, and Mycobacterium spp. have identified 1,6‑dihydroxypyrene and 1,8‑dihydroxypyrene as key intermediates, with the epoxide forms invoked as transient precursors [1]. Supplying authentic 1‑hydroxypyrene‑6,7‑oxide to cell‑free extracts or whole‑cell biotransformation assays provides a direct test of whether the observed 1,6‑dihydroxypyrene arises from the epoxide intermediate or from an alternative dioxygenase route. This is critical for correct metabolic pathway annotation in databases such as KEGG and EAWAG‑BBD, where the 6,7‑oxide entry (C18265) currently serves as the sole documented link between 1‑hydroxypyrene and 1,6‑dihydroxypyrene [2].

Quote Request

Request a Quote for 1-Hydroxypyrene-6,7-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.